Ethyl 4-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoxaline core, which is known for its diverse biological activities, and a piperazine ring, often found in pharmaceutical compounds. The presence of the ethoxycarbonyl and dimethylthiophenyl groups further enhances its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a diketone.
Introduction of the Thiophene Group: The thiophene moiety can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative and a palladium catalyst.
Attachment of the Piperazine Ring: The piperazine ring is then attached through nucleophilic substitution reactions.
Final Esterification: The ethoxycarbonyl group is introduced through esterification reactions, often using ethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the quinoxaline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of various substituted quinoxaline and piperazine derivatives.
Scientific Research Applications
Ethyl 4-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperazine-1-carboxylate involves its interaction with various molecular targets. The quinoxaline core is known to interact with DNA and proteins, potentially inhibiting key biological pathways. The piperazine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-chlorophenyl)-2-{[2-oxofuran-3(2H)-ylidene]-amino}thiophene-3-carboxylate
- N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide
Uniqueness
Ethyl 4-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperazine-1-carboxylate stands out due to its unique combination of a quinoxaline core, a piperazine ring, and ethoxycarbonyl and dimethylthiophenyl groups. This combination imparts a unique set of chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H29N5O4S |
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Molecular Weight |
483.6 g/mol |
IUPAC Name |
ethyl 4-[3-[(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]quinoxalin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H29N5O4S/c1-5-32-23(30)19-15(3)16(4)34-22(19)27-20-21(26-18-10-8-7-9-17(18)25-20)28-11-13-29(14-12-28)24(31)33-6-2/h7-10H,5-6,11-14H2,1-4H3,(H,25,27) |
InChI Key |
VHOPAJRKXDDXGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC2=NC3=CC=CC=C3N=C2N4CCN(CC4)C(=O)OCC |
Origin of Product |
United States |
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